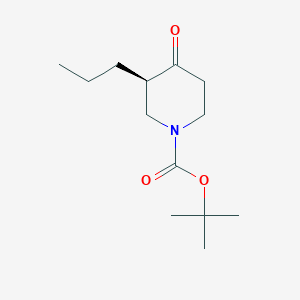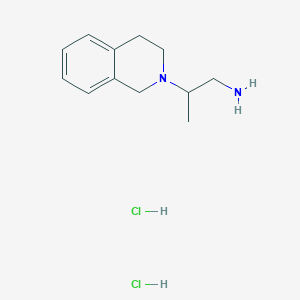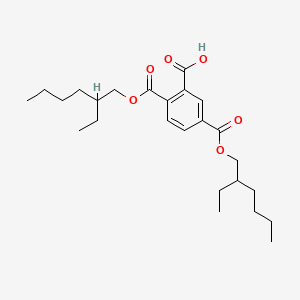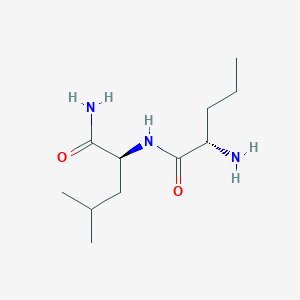
tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE: is a chemical compound that belongs to the class of piperidines. It is a crystalline solid with a white to pale yellow color. This compound is used as an intermediate in the synthesis of various chemicals, especially pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE typically involves the reaction of dimethyl-hydrazone with N,N’-dimethylpropylene urea in anhydrous tetrahydrofuran (THF) under an argon atmosphere at low temperatures . The reaction is initiated by the addition of butyllithium (BuLi) solution in hexane, followed by stirring for a couple of hours .
Industrial Production Methods: Industrial production methods for TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions: TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 4-OXO-3-ALLYLPIPERIDINE-1-CARBOXYLATE
Comparison: TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE is unique due to its specific propyl group at the 3-position of the piperidine ring. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity. For example, the presence of the propyl group may affect the compound’s binding affinity to certain molecular targets, thereby altering its pharmacological properties.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Clé InChI |
NKFIUBSEBGYGEF-SNVBAGLBSA-N |
SMILES isomérique |
CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C |
SMILES canonique |
CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)







![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)




